D-3263
Overview
Description
D-3263 is a compound known for its potential antineoplastic properties and its role as an agonist of the transient receptor potential melastatin member 8 (TRPM8) channel. This compound has shown significant antibacterial and antibiofilm activities, particularly against multi-drug-resistant strains of Staphylococcus aureus .
Preparation Methods
The synthetic routes and reaction conditions for D-3263 are not extensively detailed in the available literature. it is known that this compound hydrochloride is a highly pure, synthetic, and biologically active compound . Industrial production methods typically involve the synthesis of the hydrochloride salt form to enhance its stability and bioavailability .
Chemical Reactions Analysis
D-3263 undergoes various chemical reactions, primarily involving its interaction with the TRPM8 channel. It binds and activates TRPM8, leading to increased entry of calcium and sodium ions, disruption of ion homeostasis, and induction of cell death in tumor cells expressing TRPM8 . The compound also enhances membrane permeability in bacterial cells, contributing to its antibacterial effects .
Scientific Research Applications
D-3263 has a wide range of scientific research applications:
Mechanism of Action
D-3263 exerts its effects primarily through the activation of the TRPM8 channel. By binding to and activating TRPM8, this compound increases the entry of calcium and sodium ions into cells. This disruption of ion homeostasis leads to cell death in tumor cells expressing TRPM8 . In bacterial cells, this compound enhances membrane permeability, which contributes to its antibacterial and antibiofilm activities .
Comparison with Similar Compounds
D-3263 is unique in its dual role as a TRPM8 agonist and an antibacterial agent. Similar compounds include other TRPM8 agonists and antagonists, such as RQ-00203078, a highly selective TRPM8 antagonist . this compound stands out due to its potent antibacterial properties and its ability to disrupt biofilms, which is not commonly observed in other TRPM8-targeting compounds .
Biological Activity
D-3263 is a compound identified as a selective agonist for the transient receptor potential melastatin 8 (TRPM8) channel, which plays a significant role in various biological processes, including pain sensation, thermoregulation, and tumor biology. Recent studies have highlighted its potential therapeutic applications, particularly in oncology and infectious diseases.
This compound activates the TRPM8 ion channel, leading to an influx of calcium ions into cells. This activation has been linked to various cellular responses, including apoptosis (programmed cell death), which is particularly relevant in cancer treatment. The compound's ability to enhance the efficacy of existing cancer therapies, such as enzalutamide and docetaxel, has been demonstrated in preclinical models of prostate cancer .
Antineoplastic Properties
This compound has shown promise as an adjunct therapy in the treatment of metastatic prostate cancer (mPCa). In a study utilizing genetically engineered mouse models, this compound significantly increased the pro-apoptotic activity of enzalutamide and docetaxel in TRAMP-C1 and TRAMP-C2 prostate cancer cell lines. This suggests that this compound may help overcome resistance to these therapies by enhancing their effectiveness .
Clinical Studies
A Phase 1 clinical trial evaluated the safety and preliminary efficacy of this compound in patients with advanced prostate cancer. The results indicated disease stabilization in some participants, suggesting that this compound could be a viable option for managing advanced cancer cases .
Antibacterial Activity
In addition to its antineoplastic effects, this compound exhibits antibacterial properties. Research has shown that it possesses potent antibacterial and antibiofilm activities against Staphylococcus aureus. The mechanism appears to involve targeting the bacterial cell membrane, leading to cell lysis and death . This dual action makes this compound a compound of interest not only for oncology but also for treating bacterial infections.
Table: Summary of Biological Activities of this compound
Case Studies
- Prostate Cancer Treatment : In a preclinical study involving TRAMP mouse models, administration of this compound alongside standard therapies resulted in a significant reduction in tumor viability compared to control groups. This supports its potential role as a combination therapy to enhance treatment outcomes for mPCa .
- Infection Management : A study investigating the antibacterial effects of this compound found that it effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential use in treating persistent infections where biofilms are a concern .
Properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYTFYRCIRWBL-HYVNUMGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947257-66-1 | |
Record name | D-3263 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947257661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-3263 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FBL3TX3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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